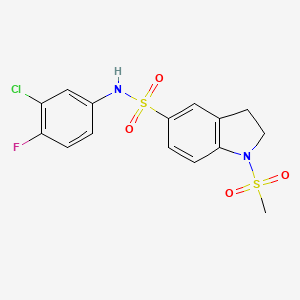
N-(3-chloro-4-fluorophenyl)-1-(methylsulfonyl)-5-indolinesulfonamide
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-1-(methylsulfonyl)-5-indolinesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that is responsible for the transport of ions across the cell membrane. CFTRinh-172 has been shown to inhibit the activity of CFTR and is being studied for its potential therapeutic applications in cystic fibrosis and other diseases.
Wirkmechanismus
N-(3-chloro-4-fluorophenyl)-1-(methylsulfonyl)-5-indolinesulfonamide binds to the cytoplasmic side of the CFTR protein and inhibits its activity by preventing the opening of the chloride channel. This leads to a decrease in the transport of ions across the cell membrane, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of CFTR in a dose-dependent manner. In vivo studies have shown that this compound can improve lung function in animal models of cystic fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-fluorophenyl)-1-(methylsulfonyl)-5-indolinesulfonamide has several advantages for lab experiments. It is a well-characterized and highly specific inhibitor of CFTR, which makes it a useful tool for studying the role of CFTR in various physiological processes. However, the compound has some limitations, including its relatively low solubility and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-1-(methylsulfonyl)-5-indolinesulfonamide. One area of interest is the development of more potent and selective inhibitors of CFTR that could have improved therapeutic efficacy in cystic fibrosis and other diseases. Another area of interest is the study of the physiological effects of this compound in other tissues and cell types, which could provide insights into the role of CFTR in various physiological processes. Additionally, the use of this compound as a tool for studying the structure and function of CFTR could lead to the development of new therapies for cystic fibrosis and other diseases.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-1-(methylsulfonyl)-5-indolinesulfonamide has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases. The compound has been shown to inhibit the activity of CFTR in vitro and in vivo, and has been used as a tool to study the role of CFTR in various physiological processes.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-methylsulfonyl-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O4S2/c1-24(20,21)19-7-6-10-8-12(3-5-15(10)19)25(22,23)18-11-2-4-14(17)13(16)9-11/h2-5,8-9,18H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKQXPKJOAKIAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



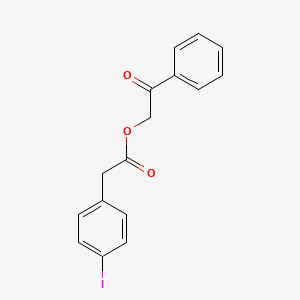
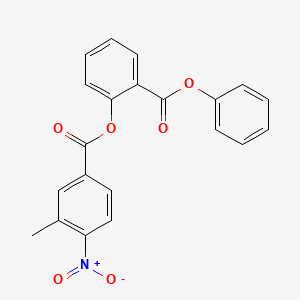
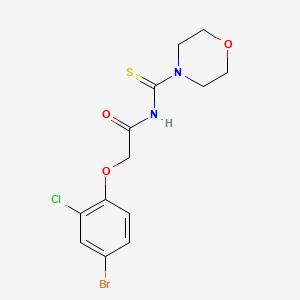
![2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B3615076.png)
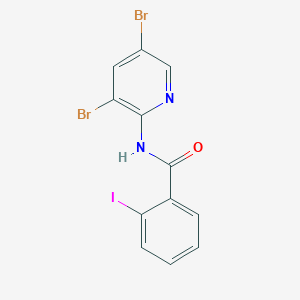
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B3615094.png)
![4-bromo-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3615097.png)
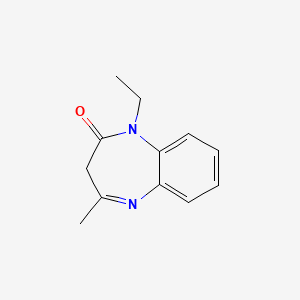
![3-({[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2H-chromen-2-one](/img/structure/B3615111.png)
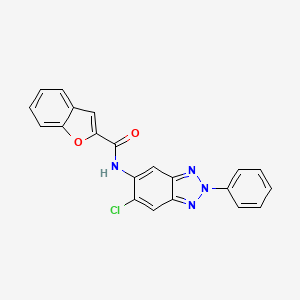
![3-{[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}-2H-chromen-2-one](/img/structure/B3615120.png)
![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B3615123.png)
![5-tert-butyl-2-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3615129.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3615131.png)